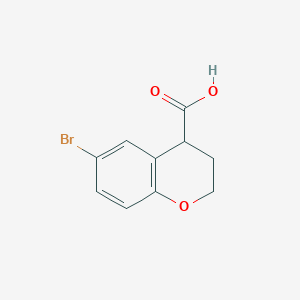![molecular formula C10H16O2 B2373793 (1S,7S,8R)-Bicyclo[5.2.0]nonane-8-carboxylic acid CAS No. 2287249-34-5](/img/structure/B2373793.png)
(1S,7S,8R)-Bicyclo[5.2.0]nonane-8-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1S,7S,8R)-Bicyclo[5.2.0]nonane-8-carboxylic acid” is a chemical compound with the molecular formula C10H16O2 and a molecular weight of 168.236 . It is available for purchase from various chemical suppliers.
Chemical Reactions Analysis
The specific chemical reactions involving “(1S,7S,8R)-Bicyclo[5.2.0]nonane-8-carboxylic acid” are not provided in the search results. Chemical reactions can be complex and depend on various factors, including the presence of other compounds and the conditions under which the reaction takes place .Physical And Chemical Properties Analysis
This compound has a molecular weight of 168.24 and is a powder at room temperature . More specific physical and chemical properties, such as melting point or solubility, are not provided in the search results .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Ring Contractions of Fused Cyclopropanes : Research has shown interest in the synthesis of strained bicyclic hydrocarbons, including systems like trans-bicyclo[5.2.0]nonanel. This research contributes to understanding the synthesis of trans-fused cyclopropanes, which is crucial in the study of bicyclic compounds like (1S,7S,8R)-Bicyclo[5.2.0]nonane-8-carboxylic acid (Ashe, 1969).
Conformation Studies : The conformation of similar bicyclic compounds, such as bicyclo[3.3.1]nonane-3α,7α-dicarboxylic acid, has been studied using NMR spectroscopy. This research helps in understanding the structural aspects of bicyclic compounds (Peters, Toorn, & Bekkum, 1975).
Novel Derivative Synthesis
Synthesis of Novel Derivatives : Efficient synthesis methods for new derivatives of bicyclo[3.3.1]nonane, such as trisubstituted variants, have been developed. These methodologies are relevant for the synthesis of complex derivatives of bicyclic compounds (Klaić, Veljković, & Mlinarić-Majerski, 2002).
Development of Mimetics Based on Bicyclic Motifs : Research into synthesizing non-steroidal mimetics based on bicyclo[3.3.1]nonane demonstrates the utility of bicyclic structures in medicinal chemistry, showcasing their potential in drug design (Nurieva et al., 2017).
Conformational Preferences
- Boat-Chair Conformation Preference : Studies have shown that certain bicyclic compounds, such as exo, exo-9-oxobicyclo[3.3.1]nonane-2,4-dicarboxylic acid, prefer a boat-chair conformation. Understanding these conformational preferences is crucial for predicting the reactivity and interactions of bicyclic compounds (Camps & Iglesias, 1985).
Environmental and Toxicity Studies
- Identification in Environmental Samples : Bicyclic naphthenic acids, including those with bicyclo[3.3.1]nonane structures, have been identified in environmental samples like oil sands process water. This research is significant for environmental monitoring and toxicity studies (Wilde et al., 2015).
Enantioselective Synthesis
- Enantioselective Synthesis for Molecular Complexity : The enantioselective synthesis of (1R,5R,9R)-2-azabicyclo[3.3.1]nonane-9-carboxylic acid, a structurally related compound, demonstrates the potential of bicyclic compounds in creating molecular complexity and asymmetry in synthetic chemistry (Garrido, Nieto, & Díez, 2013).
Safety And Hazards
Propriétés
IUPAC Name |
(1S,7S,8R)-bicyclo[5.2.0]nonane-8-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c11-10(12)9-6-7-4-2-1-3-5-8(7)9/h7-9H,1-6H2,(H,11,12)/t7-,8-,9+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAIPNVKCPICYDX-XHNCKOQMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CC(C2CC1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]2C[C@H]([C@H]2CC1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,7S,8R)-Bicyclo[5.2.0]nonane-8-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-N-(2-methylpropyl)-1-(pyridin-2-ylmethylideneamino)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2373710.png)
![(1R,5S)-6,6-Difluoro-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2373712.png)
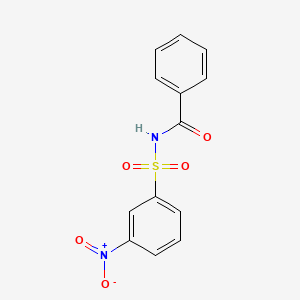
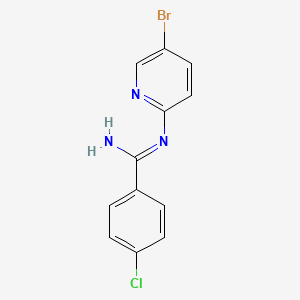
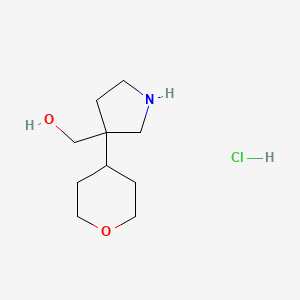
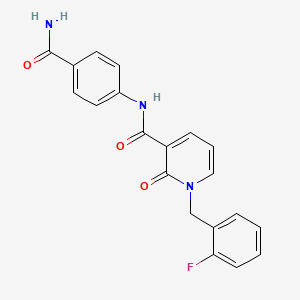
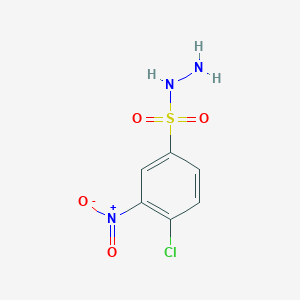
![2-(4-chlorophenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2373721.png)
![3-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2373723.png)
![4-cyclopropyl-3-methyl-1-[(pyridin-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2373724.png)
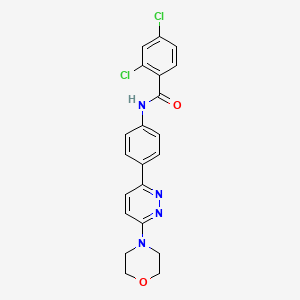
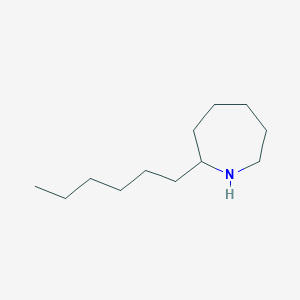
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2373731.png)
